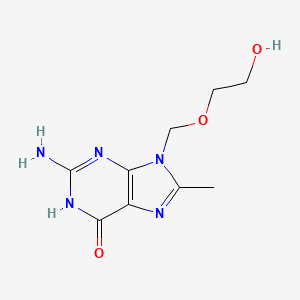
9-((2-Hydroxyethoxy)methyl)-8-methylguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine . The process includes neutralization with an acid and subsequent filtration to isolate the compound . Another method involves the deprotection of O-protected acyclovir using ammonia-saturated methanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis and purification techniques. The compound is transformed into its alkali metal salts for purification, followed by neutralization to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the guanine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
9-((2-Hydroxyethoxy)methyl)-8-methylguanine has extensive applications in various fields:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Widely used as an antiviral drug for treating herpes infections.
Industry: Utilized in the production of antiviral medications and related pharmaceutical research.
Wirkmechanismus
The antiviral activity of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine is primarily due to its ability to inhibit viral DNA polymerase . Once inside an infected cell, it is phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral nucleoside analog with a broader spectrum of activity.
Famciclovir: A prodrug of penciclovir, used for similar indications.
Uniqueness: 9-((2-Hydroxyethoxy)methyl)-8-methylguanine is unique due to its high selectivity for viral DNA polymerase and low cytotoxicity . Its ability to specifically target herpes viruses while sparing normal cells makes it a valuable antiviral agent .
Eigenschaften
CAS-Nummer |
91897-97-1 |
|---|---|
Molekularformel |
C9H13N5O3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-amino-9-(2-hydroxyethoxymethyl)-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c1-5-11-6-7(12-9(10)13-8(6)16)14(5)4-17-3-2-15/h15H,2-4H2,1H3,(H3,10,12,13,16) |
InChI-Schlüssel |
AXHPSYCCNFUSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1COCCO)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



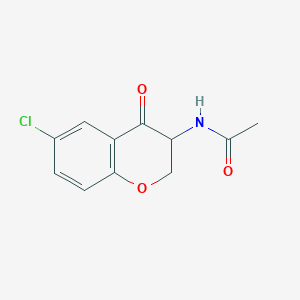
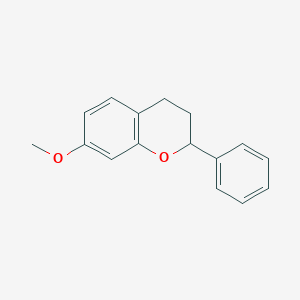
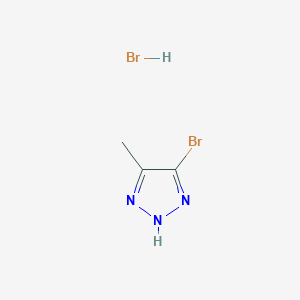
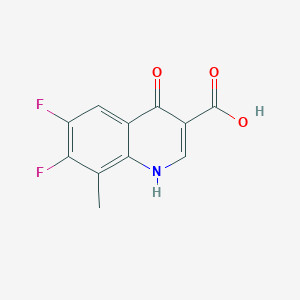
![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)

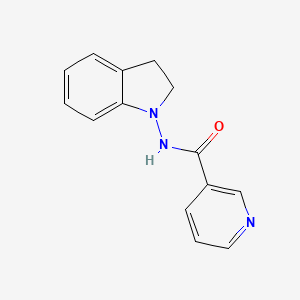
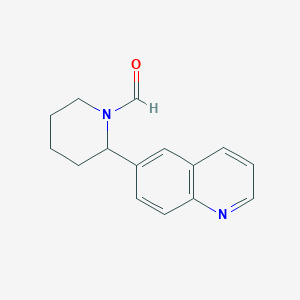

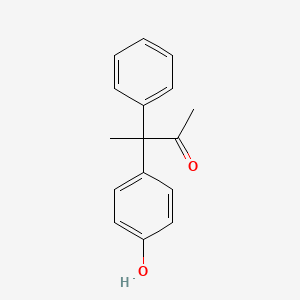
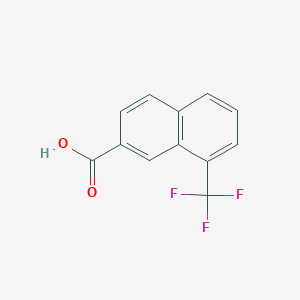

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
